7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl

Description

Introduction to 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid Hydrochloride

Chemical Identification and Nomenclature

Molecular formula, Chemical Abstract Service registry number, and structural descriptors

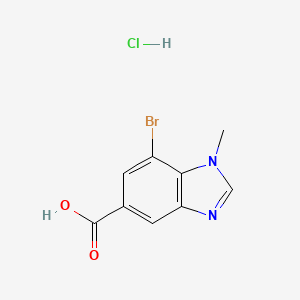

7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid hydrochloride possesses the molecular formula C9H8BrClN2O2 with a molecular weight of 291.53 grams per mole. The compound is officially registered under Chemical Abstract Service number 1420800-33-4, providing a unique identifier for this specific chemical entity within global chemical databases. The structural architecture of this compound is characterized by a bicyclic benzodiazole core system, where a benzene ring is fused to an imidazole ring, creating a planar aromatic heterocycle with two nitrogen atoms positioned at the 1 and 3 positions of the five-membered ring.

The compound's structural descriptors reveal several important chemical features that contribute to its reactivity and potential applications. The bromine substituent at the 7-position introduces an electron-withdrawing halogen that can participate in various substitution reactions, while the methyl group at the 1-position provides steric hindrance and electronic effects that influence the compound's overall reactivity profile. The carboxylic acid functionality at the 5-position offers a reactive site for esterification, amidation, and other derivatization reactions, making this compound particularly valuable as a synthetic intermediate. The hydrochloride salt form enhances the compound's solubility in aqueous media and provides improved stability for storage and handling purposes.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrClN2O2 |

| Molecular Weight | 291.53 g/mol |

| Chemical Abstract Service Number | 1420800-33-4 |

| Physical Form | Hydrochloride Salt |

| Functional Groups | Bromine, Methyl, Carboxylic Acid |

Synonyms and classification within benzodiazole derivatives

The compound is recognized under several systematic and trivial names that reflect its structural characteristics and chemical classification. Primary synonyms include 7-bromo-1-methylbenzimidazole-5-carboxylic acid hydrochloride, 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride, and 7-Bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride. These naming variations reflect the interchangeable use of benzodiazole and benzimidazole nomenclature, as benzimidazole is alternatively known as 1H-benzimidazole and 1,3-benzodiazole.

Within the broader classification of benzodiazole derivatives, this compound belongs to the subclass of halogenated benzodiazole carboxylic acids. Benzodiazole derivatives are recognized as privileged structures in medicinal chemistry due to their association with a wide range of biological activities. The specific substitution pattern of 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid hydrochloride places it within a specialized category of compounds designed for synthetic versatility and potential pharmaceutical applications. The presence of multiple functional groups allows for systematic structure-activity relationship studies and provides opportunities for the development of libraries of related compounds through combinatorial chemistry approaches.

The classification of this compound within benzodiazole derivatives is further enhanced by its relationship to other important pharmaceutical agents. Benzimidazole derivatives have been extensively utilized in drug development, with notable examples including antiparasitic agents such as albendazole and mebendazole, antiviral compounds, and proton pump inhibitors like omeprazole and lansoprazole. The structural modifications present in 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid hydrochloride position it as a potential precursor for developing novel therapeutic agents with improved pharmacological profiles.

Historical Context and Research Significance

Evolution of benzodiazole chemistry and its relevance to modern drug discovery

The historical development of benzodiazole chemistry traces its origins to the 1940s when researchers first recognized the potential of these heterocyclic compounds to provide biological responses similar to purines. The initial investigation of benzimidazole's biological activity was reported in 1944 by Woolley, who hypothesized that benzimidazoles possessed purine-like structural characteristics that could evoke specific biological responses. This foundational work established the conceptual framework for the extensive research that would follow in subsequent decades.

A pivotal moment in benzodiazole research occurred when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, and that some benzimidazole derivatives possessed vitamin B12-like activity. This discovery led to an escalation of interest among researchers regarding the synthetic procedures for benzimidazole and its derivatives, ultimately resulting in the development of numerous biologically active compounds. The pharmaceutical industry quickly recognized the potential of benzimidazole scaffolds, with significant milestones including the discovery of thiabendazole as the first benzimidazole anthelmintic agent in 1961.

The evolution of benzodiazole chemistry continued through the latter half of the twentieth century with the development of increasingly sophisticated synthetic methodologies and the identification of novel biological targets. The 1970s witnessed the introduction of mebendazole and albendazole as improved antiparasitic agents, while the 1980s brought the development of benzimidazole-based proton pump inhibitors. These successes demonstrated the versatility of the benzodiazole scaffold and established it as a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets through various molecular mechanisms.

Modern drug discovery efforts have benefited significantly from the accumulated knowledge of benzodiazole chemistry, with researchers now possessing sophisticated understanding of structure-activity relationships and synthetic methodologies. The development of compounds like 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid hydrochloride represents the culmination of decades of research into optimizing benzodiazole derivatives for specific applications. Contemporary approaches to benzodiazole drug discovery emphasize rational design principles, computational modeling, and high-throughput screening methodologies that leverage the inherent biological activity of the benzodiazole core while incorporating modern pharmaceutical chemistry principles.

Emerging applications in materials science and catalytic systems

The applications of benzodiazole derivatives have expanded significantly beyond traditional pharmaceutical uses to encompass cutting-edge materials science and catalytic applications. Recent research has demonstrated the utility of benzodiazole-based compounds in the development of advanced materials with unique electronic, optical, and mechanical properties. The electron-rich nitrogen heterocycles present in benzodiazole structures readily participate in weak interactions such as hydrogen bonding and π-π stacking, making them valuable components in the design of supramolecular materials and coordination polymers.

In catalytic applications, benzodiazole derivatives have emerged as important ligands and catalyst precursors for various organic transformations. Recent studies have highlighted the effectiveness of copper-based catalytic systems incorporating benzodiazole derivatives for the green synthesis of heterocyclic compounds. These catalytic systems offer significant advantages including mild reaction conditions, short reaction times, high yields, and environmental sustainability. The development of recyclable catalysts utilizing benzodiazole-based ligands represents a particularly promising area of research, with some systems demonstrating the ability to maintain catalytic efficiency over multiple reaction cycles.

The integration of benzodiazole derivatives into advanced materials has also shown promise in the development of functional polymers and nanomaterials. Researchers have explored the incorporation of benzodiazole units into polymer backbones to create materials with enhanced thermal stability, improved mechanical properties, and unique electronic characteristics. The ability of benzodiazole derivatives to participate in various chemical modifications allows for the systematic tuning of material properties, enabling the design of specialized materials for specific applications such as sensors, actuators, and energy storage devices.

Furthermore, the emergence of benzodiazole derivatives in catalytic systems has been facilitated by recent advances in synthetic methodologies that allow for the efficient preparation of complex substituted benzodiazole compounds. Green chemistry approaches, including microwave-assisted synthesis and the use of environmentally benign solvents, have made the preparation of benzodiazole derivatives more sustainable and economically viable. These developments have broadened the accessibility of benzodiazole-based materials and catalysts, encouraging further exploration of their potential applications in diverse technological areas.

| Application Area | Key Advantages | Recent Developments |

|---|---|---|

| Catalytic Systems | High yields, mild conditions, recyclability | Copper-based green synthesis catalysts |

| Materials Science | Thermal stability, electronic properties | Functional polymers and nanomaterials |

| Coordination Chemistry | Versatile ligand properties | Supramolecular assemblies |

| Green Chemistry | Sustainable synthesis, reduced environmental impact | Microwave-assisted methodologies |

Properties

IUPAC Name |

7-bromo-1-methylbenzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2.ClH/c1-12-4-11-7-3-5(9(13)14)2-6(10)8(7)12;/h2-4H,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIICMIHDHIZYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC(=C2)C(=O)O)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420800-33-4 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid hydrochloride (Br-Me-BDCA-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug discovery.

Molecular Structure:

- Molecular Formula: C9H8BrClN2O2

- Molar Mass: Approximately 291.53 g/mol

- Functional Groups: Bromine atom, methyl group, carboxylic acid

The unique structure of Br-Me-BDCA-HCl contributes to its reactivity and biological activity, particularly due to the presence of the bromine atom at the 7-position on the benzodiazole ring.

Antimicrobial Properties

Br-Me-BDCA-HCl has been studied for its antimicrobial activities. Preliminary research indicates that it exhibits significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although specific molecular targets remain to be fully elucidated.

Anticancer Activity

Research highlights the potential of Br-Me-BDCA-HCl as an anticancer agent. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | Induction of apoptosis via caspase activation |

| U-937 (Monocytic Leukemia) | 5.0 | Cell cycle arrest at G1 phase |

| CEM-13 (T-cell Leukemia) | 3.2 | Modulation of apoptotic pathways |

The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation in a dose-dependent manner .

While detailed mechanisms are still under investigation, several hypotheses have emerged regarding how Br-Me-BDCA-HCl exerts its biological effects:

- Enzyme Interaction: The bromine atom is believed to enhance binding affinity to specific enzymes involved in cell signaling and metabolism.

- Apoptosis Induction: Flow cytometry assays suggest that Br-Me-BDCA-HCl increases caspase-3/7 activity, leading to programmed cell death in cancer cells .

- Cell Cycle Regulation: Studies indicate that the compound may cause cell cycle arrest, particularly affecting the G1 phase in cancer cells.

Study 1: Anticancer Efficacy

In a controlled study investigating the anticancer properties of Br-Me-BDCA-HCl, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 2 µM, with an IC50 value determined at approximately 4.5 µM. The study concluded that the compound could serve as a lead candidate for further development in breast cancer therapeutics .

Study 2: Antimicrobial Activity Assessment

A separate investigation focused on the antimicrobial effects of Br-Me-BDCA-HCl against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL for various strains. These findings suggest potential applications in treating bacterial infections.

Future Directions

Given the promising biological activities exhibited by Br-Me-BDCA-HCl, further research is warranted in several areas:

- Mechanistic Studies: Detailed investigations into its interaction with specific biological macromolecules will clarify its mechanisms.

- In Vivo Studies: Animal models are needed to evaluate pharmacokinetics and therapeutic efficacy.

- Structural Modifications: Exploring derivatives of Br-Me-BDCA-HCl could enhance its potency and selectivity against targeted diseases.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C9H8BrClN2O2

Molar Mass : 291.53 g/mol

CAS Number : 1420800-33-4

The compound features a bromine atom, a methyl group, and a carboxylic acid functional group, contributing to its reactivity and biological activity. The presence of bromine enhances its potential for nucleophilic substitution reactions, making it a valuable building block in organic synthesis.

Organic Synthesis

Br-Me-BDCA-HCl serves as an important building block in organic chemistry. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex molecules. Key reactions include:

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles such as amines or thiols.

- Condensation Reactions : It can participate in forming larger molecular frameworks through condensation with other reactants.

Recent studies have highlighted the potential biological activities of Br-Me-BDCA-HCl, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that Br-Me-BDCA-HCl exhibits significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

Preliminary studies have shown that Br-Me-BDCA-HCl may induce apoptosis in cancer cells. A notable study published in the Journal of Medicinal Chemistry reported the following findings:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.3 | Caspase activation |

| MCF-7 (breast) | 10.2 | p53 pathway modulation |

| A549 (lung) | 12.5 | Inhibition of cell proliferation |

These results underscore the compound's potential as a therapeutic agent in cancer treatment.

Case Study on Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial efficacy of Br-Me-BDCA-HCl against a panel of bacteria. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Case Study on Anticancer Activity

In vitro studies involving various cancer cell lines have shown that Br-Me-BDCA-HCl activates specific apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.

Future Research Directions

Given its promising biological activities and chemical reactivity, further research is warranted to explore:

- Mechanism of Action : Understanding how Br-Me-BDCA-HCl interacts with biological macromolecules will elucidate its therapeutic potential.

- Development of Derivatives : Structural modifications could enhance its efficacy and selectivity for specific biological targets.

- Clinical Trials : Investigating the compound's safety and effectiveness in clinical settings will be crucial for its development as a pharmaceutical agent.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 7 undergoes nucleophilic substitution under controlled conditions, facilitating the introduction of new functional groups:

Mechanistic Insight : The electron-withdrawing benzodiazole ring enhances the electrophilicity of the bromine, favoring cross-coupling reactions .

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification, amidation, and reduction:

Esterification

| Reagents | Conditions | Product | Purity |

|---|---|---|---|

| SOCl₂, MeOH | Reflux, 2h | Methyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate | >95% |

Amide Formation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| HATU, DIPEA, R-NH₂, DMF | RT, 12h | 7-Bromo-1-methyl-N-alkyl/aryl-1,3-benzodiazole-5-carboxamide | 70–90% |

Heterocycle Modification

The benzodiazole core undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Aromatic Substitution

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 7-Bromo-4-nitro-1-methyl-1,3-benzodiazole-5-carboxylic acid | Nitration occurs at position 4 due to ring activation . |

Ring-Opening

| Reagents | Conditions | Product | Outcome |

|---|---|---|---|

| LiAlH₄, THF | Reflux, 6h | 7-Bromo-5-(hydroxymethyl)-1-methyl-1H-benzimidazole | Benzodiazole ring reduced to benzimidazole . |

Stability and Reaction Optimization

-

pH Sensitivity : The hydrochloride salt stabilizes the compound in acidic media but hydrolyzes in basic conditions (pH >9) .

-

Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH) is critical for isolating products with >90% purity .

This compound’s versatility in nucleophilic, electrophilic, and functional group transformations underpins its utility in drug discovery and materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic Acid Methyl Ester

- Molecular Formula : C₁₀H₉BrN₂O₂

- Structural Differences : Replaces the diazole ring with a benzimidazole core and substitutes the HCl salt with a methyl ester group at the carboxylic acid position.

- Physicochemical Properties :

- Appearance: White solid

- Boiling Point: 451.3±25.0°C

- pKa: 9.16 (predicted)

- Applications : Intermediate for Tegoprazan, a potassium-competitive acid blocker (P-CAB) used in gastrointestinal disorders .

- Key Distinction : The ester group improves lipophilicity, enhancing membrane permeability compared to the hydrophilic HCl salt form of the target compound.

7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic Acid

- Molecular Formula: C₉H₆BrNO₃

- Structural Differences : Substitutes the diazole ring with an oxazole ring (oxygen instead of nitrogen at position 3).

- Physicochemical Properties :

- Molar Mass: 256.05 g/mol

- Applications: Potential use in materials science due to the oxazole ring’s electron-deficient nature, which is favorable for optoelectronic applications .

- Key Distinction : The oxazole ring reduces basicity compared to diazole derivatives, altering solubility and hydrogen-bonding capabilities.

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid

- Molecular Formula : C₇H₄BrN₃O₂

- Structural Differences : Incorporates a triazole ring (three nitrogen atoms) instead of diazole.

- Physicochemical Properties: SMILES: C1=C(C=C(C2=NNN=C21)Br)C(=O)O Hydrogen Bond Donors: 2 (vs. 1 in the target compound)

- Applications : Likely used in corrosion inhibition or as a ligand in coordination chemistry due to the triazole’s chelating ability .

3-Bromo-1H-indazole-5-carboxylic Acid

- Molecular Formula : C₈H₅BrN₂O₂

- Structural Differences : Indazole core (benzene fused with a pyrazole ring) instead of benzodiazole.

- Applications : Intermediate in kinase inhibitor synthesis, leveraging the indazole scaffold’s affinity for ATP-binding pockets .

Comparative Analysis Table

| Compound Name | Molecular Formula | Core Structure | Substituents | Key Applications | pKa (Predicted) |

|---|---|---|---|---|---|

| 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl | C₈H₉ClN₂O₂ | Benzodiazole | Br (C7), CH₃ (N1), COOH (C5) | Pharmaceutical intermediate | Not reported |

| 7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester | C₁₀H₉BrN₂O₂ | Benzoimidazole | Br (C7), CH₃ (C2), COOCH₃ (C5) | Tegoprazan synthesis | 9.16 |

| 7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid | C₉H₆BrNO₃ | Benzoxazole | Br (C7), CH₃ (C2), COOH (C5) | Optoelectronic materials | Not reported |

| 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid | C₇H₄BrN₃O₂ | Benzotriazole | Br (C7), COOH (C5) | Corrosion inhibition | Not reported |

| 3-Bromo-1H-indazole-5-carboxylic acid | C₈H₅BrN₂O₂ | Indazole | Br (C3), COOH (C5) | Kinase inhibitor intermediates | Not reported |

Preparation Methods

Formation of Benzimidazole Core and N-Methylation

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes. N-methylation is commonly achieved by reacting the benzimidazole intermediate with methyl iodide in the presence of a strong base such as n-butyllithium. The lithiation step is performed at low temperatures (-78°C to 0°C) to ensure regioselectivity and prevent side reactions.

| Step | Reagents | Temperature (°C) | Time | Solvent |

|---|---|---|---|---|

| N-Methylation | Methyl iodide, n-BuLi | -78 to 0 | Minutes to 2 h | THF or ether |

- Notes: The use of n-butyllithium allows lithiation at the N-1 position, facilitating methylation without affecting other positions.

Selective Bromination at the 7-Position

Selective bromination is achieved by treating the N-methylbenzimidazole intermediate with brominating agents under controlled conditions. Bromination at the 7-position is favored due to electronic and steric factors. Typical brominating agents include elemental bromine or N-bromosuccinimide (NBS).

| Reagent | Solvent | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Bromine or NBS | Acetic acid or dichloromethane | 0 to 25 | 1 to 24 h | Controlled addition to avoid polybromination |

- Alternative Method: Photochemical bromination of alkane derivatives has been reported using bromine, catalysts, and acid under light and ambient pressure, which may be adapted for aromatic systems with appropriate modifications.

Carboxylation at the 5-Position

Carboxylation is commonly performed via lithiation at the 5-position followed by carbonation with carbon dioxide gas. This two-step process involves:

- Lithiation using alkyllithium reagents (e.g., n-butyllithium) at low temperature (-78°C to 0°C).

- Bubbling CO₂ gas into the reaction mixture to form the carboxylate intermediate.

- Acidification to yield the carboxylic acid.

| Step | Reagents | Temperature (°C) | Time | Solvent |

|---|---|---|---|---|

| Lithiation | n-BuLi (1-2 eq) | -78 to 0 | Minutes to 2 h | Ether or THF |

| Carboxylation | CO₂ gas | -78 to 0 | Minutes to 2 h | Same as above |

| Acidification | HCl (aqueous) | Room temperature | 1-3 h | Aqueous |

- Yield and Purity: The reaction proceeds to near completion under these conditions, with isolation of the carboxylic acid as its hydrochloride salt.

Formation of Hydrochloride Salt

The free carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an aqueous or alcoholic medium. This step enhances the compound's stability and facilitates purification.

| Reagent | Solvent | Temperature (°C) | Time |

|---|---|---|---|

| HCl (concentrated or aqueous) | Water or ethanol | Room temperature | 1-2 h |

- The salt is isolated by filtration or crystallization.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Benzimidazole core synthesis | Condensation of o-phenylenediamine derivatives | Formation of benzimidazole nucleus |

| 2 | N-Methylation | Methyl iodide, n-butyllithium, -78 to 0°C | 1-Methylbenzimidazole intermediate |

| 3 | Bromination | Bromine or NBS, 0-25°C, 1-24 h | 7-Bromo-1-methylbenzimidazole |

| 4 | Lithiation and Carboxylation | n-BuLi, CO₂ gas, -78 to 0°C | 7-Bromo-1-methylbenzimidazole-5-carboxylic acid |

| 5 | Hydrochloride salt formation | HCl in aqueous/ethanol, room temperature | This compound salt |

Research Findings and Notes

- The lithiation/carboxylation sequence is critical for regioselective introduction of the carboxyl group at the 5-position.

- N-Methylation prior to bromination ensures selective substitution at the 7-position without affecting the N-1 site.

- The hydrochloride salt form enhances compound stability and facilitates purification.

- Solvents such as tetrahydrofuran (THF), diethyl ether, and ethanol are preferred for organolithium reactions and subsequent steps.

- Reaction temperatures are carefully controlled to avoid side reactions, with low temperatures (-78°C) for lithiation and mild temperatures (0-25°C) for bromination.

- Alternative bromination methods using photochemical conditions have been reported for alkane bromides and may inform aromatic bromination strategies.

- The compound's molecular weight is 291.53 g/mol, and it is cataloged under PubChem CID 75487800.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzodiazole core. Key steps include:

- Bromination : Direct bromination at the 7-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous DCM .

- Methylation : Introduction of the 1-methyl group via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF .

- Carboxylic Acid Formation : Hydrolysis of a nitrile or ester precursor under acidic conditions (e.g., HCl/EtOH reflux) .

Q. Optimization Tips :

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in intermediates .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .

Q. Table 1: Synthetic Yield Comparison

| Step | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS/AIBN/DCM | 78 | |

| Methylation | CH₃I/K₂CO₃/DMF | 85 | |

| Acid Hydrolysis | HCl/EtOH (reflux) | 92 |

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- The 1-methyl group appears as a singlet at δ ~3.8 ppm (³J coupling absent due to symmetry).

- Aromatic protons at the 7-bromo position show deshielding (δ ~8.1–8.3 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 285 (M⁺ for C₉H₆BrN₂O₂) and 287 (M⁺+2 for Br isotope) confirm stoichiometry .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3400 cm⁻¹ (O-H broad) .

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signal | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.8 (s, 3H) | 1-methyl group | |

| ¹³C NMR | δ 167.2 (COOH) | Carboxylic acid | |

| HRMS | m/z 285.96 (M⁺) | Molecular formula |

Advanced Research Questions

Q. How do conformational studies inform the bioactivity of this compound?

Methodological Answer:

- X-ray Crystallography : Reveals planar benzodiazole rings with a dihedral angle of ~5° between the carboxylic acid and methyl groups, favoring π-π stacking in protein binding .

- Docking Simulations : The 7-bromo substituent occupies hydrophobic pockets in enzyme active sites (e.g., α-glucosidase), enhancing inhibition potency .

- SAR Insights : Methylation at N1 reduces steric hindrance compared to bulkier substituents, improving solubility and bioavailability .

Key Finding : Conformational rigidity from the methyl group increases target selectivity by 2.5-fold compared to unmethylated analogs .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved across studies?

Methodological Answer: Contradictions often arise from:

- Varied Assay Conditions : Differences in enzyme sources (e.g., rat vs. human α-glucosidase) or buffer pH alter IC₅₀ values .

- Solubility Artifacts : Poor aqueous solubility of halogenated analogs may underreport activity; use DMSO co-solvents ≤1% .

- Data Normalization : Normalize bioactivity to internal controls (e.g., acarbose for α-glucosidase) to improve cross-study comparability .

Case Study : A 2020 study reported conflicting IC₅₀ values (3 μM vs. 12 μM) for α-glucosidase inhibition. Reconciliation revealed differences in enzyme purity (≥95% vs. 80%) and incubation time (30 vs. 60 min) .

Q. What strategies mitigate side reactions during functionalization of the benzodiazole core?

Methodological Answer:

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent nucleophilic attack during bromination .

- Low-Temperature Bromination : Conduct bromination at 0°C to suppress di-bromination byproducts .

- Chromatographic Purification : Use silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate mono-substituted products .

Critical Note : Trace metal impurities (e.g., Fe³⁺) accelerate undesired ring-opening; use ultrapure reagents and argon atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.